

Reactive yellow 17 spectroscopic data (UV-Vis, NMR, FTIR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive yellow 17**

Cat. No.: **B1585502**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Profile of **Reactive Yellow 17**

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. **Reactive Yellow 17** (RY17), a mono-azo dye widely used in the textile industry. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and expected Nuclear Magnetic Resonance (NMR) characteristics.

Chemical Structure and Properties

Reactive Yellow 17 is a water-soluble anionic dye. Its chemical structure is characterized by a single azo group (-N=N-) which acts as the primary chromophore, linking two substituted aromatic moieties. The molecule also contains multiple sulfonate and sulfonyl groups that enhance its solubility in water and provide the reactive site for binding to fibers.

- IUPAC Name: dipotassium 4-[4-[[2,5-dimethoxy-4-(2-sulfonatoxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate[1][2]
- Molecular Formula: C₂₀H₂₀K₂N₄O₁₂S₃[2][3][4]
- Molecular Weight: 682.79 g/mol [3]
- CAS Registry Number: 20317-19-5[3]

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of reactive dyes like RY17. The following sections detail the available data from key spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of RY17 in solution, which is directly related to its color. The primary absorption peak in the visible region is due to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the azo chromophore.

Quantitative UV-Vis Data

The maximum absorbance wavelength (λ_{max}) for **Reactive Yellow 17** has been reported at slightly different values across various studies, which can be attributed to differences in solvent, pH, and the specific formulation of the dye used.[5]

Parameter	Reported Value	Reference
λ_{max}	402 nm	[6]
λ_{max}	408 nm	[7]
λ_{max}	430 nm	[8]

Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for analysis.
- Sample Preparation: A stock solution of **Reactive Yellow 17** is prepared by dissolving a known weight of the dye powder in deionized water. This solution is then diluted to a desired concentration (e.g., 10 mg/L).[6][9]
- Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette.[6] A blank containing the solvent (deionized water) is used for baseline correction. The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

- pH Adjustment (Optional): The pH of the solution can significantly influence the absorption spectrum. For specific studies, the pH is adjusted to a desired value (e.g., pH 3) using dilute acids or bases before analysis.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the RY17 molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of different chemical bonds.

Quantitative FTIR Data

The FTIR spectrum of untreated RY17 displays characteristic peaks corresponding to its various functional groups.[5] The table below summarizes key vibrational frequencies. Note that assignments are based on published data and known correlations.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Notes
~3497 cm ⁻¹	O-H stretching	May indicate the presence of absorbed water or hydroxyl groups.[5]
~1653 cm ⁻¹	C=C stretching (aromatic)	Corresponds to the vibrations of the benzene rings in the structure.[5]
~1560 cm ⁻¹	N=N stretching (azo group)	This peak is characteristic of the azo chromophore.[10]
~1150-1000 cm ⁻¹	S=O stretching (sulfonate/sulfonyl)	Strong absorptions from the multiple sulfonate and sulfonyl groups.
~1070 cm ⁻¹	C-O stretching (ether)	Aromatic ether (methoxy) groups.[11]

Experimental Protocol: FTIR Spectroscopy

- Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
- Sample Preparation: A small amount of the dried **Reactive Yellow 17** powder is intimately mixed with spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.[8]
- Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm^{-1} .[10] A background spectrum of a pure KBr pellet is recorded first for baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

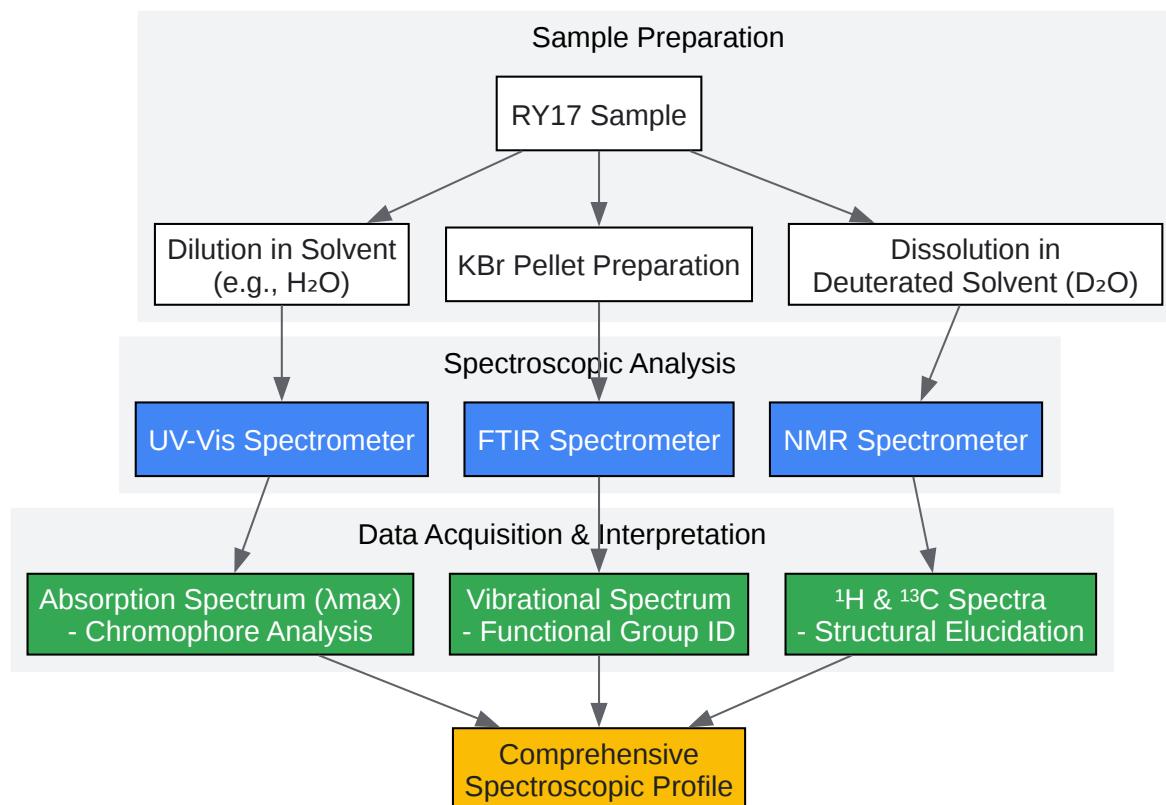
While specific experimental ^1H and ^{13}C NMR spectra for **Reactive Yellow 17** are not readily available in the surveyed literature, the expected chemical shifts can be predicted based on its known chemical structure. NMR spectroscopy would be invaluable for confirming the precise arrangement of protons and carbon atoms in the molecule.

Expected ^1H NMR Signals:

- Aromatic Protons (6.5-8.5 ppm): Multiple signals are expected in this region corresponding to the protons on the two different benzene rings. The exact chemical shifts and splitting patterns would depend on the substitution pattern and electronic environment.
- Methoxy Protons (-OCH₃, 3.8-4.2 ppm): Two singlets are expected for the two methoxy groups attached to one of the benzene rings.
- Ethyl Protons (-SO₂-CH₂-CH₂-O-): Two triplets are expected for the two methylene groups of the ethylsulfonyl reactive group.
- Methyl Protons (-CH₃, ~2.5 ppm): A singlet corresponding to the methyl group on the pyrazolone ring.

Expected ^{13}C NMR Signals:

- Aromatic Carbons (110-160 ppm): A complex set of signals for the carbon atoms of the benzene and pyrazolone rings.
- Carbonyl Carbon (C=O, >160 ppm): A signal for the carbonyl carbon in the pyrazolone ring.


- Methoxy Carbons (-OCH₃, 55-65 ppm): Signals for the two methoxy group carbons.
- Ethyl Carbons (-SO₂-CH₂-CH₂-O-): Signals for the two methylene carbons.
- Methyl Carbon (-CH₃, ~20 ppm): A signal for the methyl carbon on the pyrazolone ring.

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be required.
- Sample Preparation: A few milligrams of the RY17 sample would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) due to the dye's high water solubility.
- Analysis: ¹H and ¹³C NMR spectra would be acquired. Advanced 2D NMR techniques like COSY and HSQC could be employed to confirm the connectivity and assignments of protons and carbons.

Methodological Workflow

The general workflow for the complete spectroscopic characterization of a reactive dye like **Reactive Yellow 17** involves a multi-technique approach to confirm its identity, purity, and structure.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Reactive Yellow 17**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. Reactive yellow 17 | C20H20K2N4O12S3 | CID 30104 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. worlddyeviariety.com [worlddyeviariety.com]
- 4. Reactive Yellow 17 [chembk.com]
- 5. Reactive yellow 17 | 20317-19-5 | Benchchem [benchchem.com]
- 6. Experimental evaluation of Reactive Yellow 17 degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactive yellow 17 spectroscopic data (UV-Vis, NMR, FTIR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585502#reactive-yellow-17-spectroscopic-data-uv-vis-nmr-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com